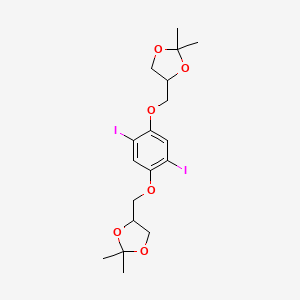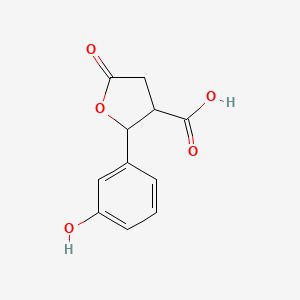
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2-methylpropane with cyclopropylcarboxylic acid hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions typically include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxides or hydroxylated products.
科学的研究の応用
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1-Bromo-2-methylpropane: A simple alkyl bromide used in various organic syntheses.
Cyclopropylcarboxylic acid: A precursor in the synthesis of cyclopropyl-containing compounds.
1,2,4-Oxadiazole: The parent compound of the oxadiazole family, used in the synthesis of various derivatives.
Uniqueness
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to its combination of a bromo-substituted alkyl chain and a cyclopropyl group within the oxadiazole ring
特性
分子式 |
C9H13BrN2O |
|---|---|
分子量 |
245.12 g/mol |
IUPAC名 |
5-(1-bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13BrN2O/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4H2,1-2H3 |
InChIキー |
UDVJIRVXYUTNIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NC(=NO1)C2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)






![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)





